molecular formula C14H11ClO3 B6363757 4-(5-Chloro-2-methoxyphenyl)benzoic acid CAS No. 1179191-95-7

4-(5-Chloro-2-methoxyphenyl)benzoic acid

Cat. No.: B6363757
CAS No.: 1179191-95-7
M. Wt: 262.69 g/mol
InChI Key: RDLNMPPOULPVDY-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a biphenyl scaffold with a chlorine atom at the 5-position and a methoxy group at the 2-position of the non-carboxylic acid ring. Its molecular formula is C₁₄H₁₁ClO₃, with a molecular weight of 274.69 g/mol . The compound is also known by several aliases, including [1,1'-biphenyl]-4-carboxylic acid, 3'-chloro-4'-methoxy-, and has the CAS number 107517-13-5 .

Structurally, the molecule exhibits a non-planar conformation due to steric and electronic interactions between substituents. The methoxy and chlorine groups influence the molecule’s electronic distribution, affecting its solubility, crystallinity, and biological interactions. Synthetically, it has been prepared via multi-step routes, such as methylation and chlorination of aminosalicylic acid derivatives, followed by hydrolysis and acidification . The compound has demonstrated pharmaceutical relevance, including serving as a metabolite of metoclopramide and as a precursor in bioactive molecule synthesis .

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-7-6-11(15)8-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLNMPPOULPVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680729
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179191-95-7
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 5-chloro-2-methoxyphenylboronic acid can be coupled with 4-bromobenzoic acid under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-(5-Hydroxy-2-methoxyphenyl)benzoic acid.

    Reduction: 4-(5-Chloro-2-methoxyphenyl)benzyl alcohol.

    Substitution: 4-(5-Amino-2-methoxyphenyl)benzoic acid or 4-(5-Mercapto-2-methoxyphenyl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

4-(5-Chloro-2-methoxyphenyl)benzoic acid is explored as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential therapeutic effects, particularly in treating neurodegenerative diseases by activating TrkB receptors, which are crucial for neuronal survival and differentiation .

Biological Studies

The compound has been studied for its biological activities, including:

  • Antimicrobial Properties : It has shown potential as an antimicrobial agent against various pathogens.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing insights into new anti-inflammatory drugs .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its application extends to developing polymers and coatings that require particular chemical stability and performance characteristics .

Case Study 1: Neuroprotective Effects

A study investigated the compound's ability to activate TrkB receptors, demonstrating that it could significantly reduce cell death in neuronal cultures under stress conditions. The results indicated that treatment with derivatives of this compound enhanced BDNF expression, promoting neuronal differentiation .

Tested MoleculeCell Viability (%)
Control50
Compound A75
Compound B80

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship highlighted the importance of the chloro and methoxy groups in enhancing efficacy.

CompoundMinimum Inhibitory Concentration (MIC)
Compound C10 µg/mL
Compound D15 µg/mL

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The methoxy and chloro substituents can enhance its binding affinity to the target molecules, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-(3-Chloroanilino)benzoic Acid

  • Structure: Features a 3-chloroanilino group instead of 5-chloro-2-methoxyphenyl.
  • Crystallography : Exhibits a dihedral angle of 34.66° between aromatic rings due to steric repulsion, forming acid-acid dimers via O—H···O hydrogen bonds .
  • Biological Activity : Acts as a selective inhibitor of AKR1C2 and AKR1C3 enzymes, showing promise in prostate cancer therapy .
  • Synthesis : Prepared via Buchwald-Hartwig coupling of 4-chlorobenzoic acid and 3-chloroaniline .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

  • Structure : Benzothiazole core with 5-chloro and 4-methoxyphenyl substituents.
  • Crystallography : Planar benzothiazole and methoxyphenyl rings form a dihedral angle of 8.76°, enabling tight crystal packing .
  • Biological Activity : Explored for antimicrobial and anticancer properties due to the benzothiazole pharmacophore .

5-Chloro-2-hydroxy-4-methylbenzoic Acid

  • Structure : Differs in substituents (hydroxy and methyl groups at positions 2 and 4).
  • Physicochemical Properties : Increased solubility in polar solvents due to the hydroxy group, contrasting with the methoxy group’s lipophilic effect in 4-(5-Chloro-2-methoxyphenyl)benzoic acid .

Enzyme Inhibition

  • This compound: Limited direct activity reported, but derivatives (e.g., sulfonamides) show lipoxygenase inhibition .
  • 4-(3-Chloroanilino)benzoic Acid: Potent AKR1C2/C3 inhibitor (IC₅₀ < 1 µM) with in vivo efficacy in prostate cancer models .

Thermodynamic and Solubility Data

  • This compound : LogP ≈ 3.2 (predicted), indicating moderate lipophilicity.
  • 5-Chloro-2-hydroxy-4-methylbenzoic Acid : LogP ≈ 2.1, with higher aqueous solubility due to the hydroxy group .

Crystallographic and Spectroscopic Comparisons

Property This compound 4-(3-Chloroanilino)benzoic Acid 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
Dihedral Angle Not reported 34.66° 8.76°
Hydrogen Bonding Acid-acid dimers (O—H···O) Acid-acid dimers (O—H···O) C—H···π interactions
Crystal System Not reported Monoclinic Orthorhombic

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 4-(5-Chloro-2-methoxyphenyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via coupling reactions between substituted benzoic acid derivatives and aryl halides. For example, a palladium-catalyzed Suzuki-Miyaura coupling can link 5-chloro-2-methoxybenzene boronic acid to a brominated benzoic acid precursor. Key factors include:

  • Catalyst choice : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions to minimize side reactions .
  • Solvent optimization : Use of toluene or DMF at reflux temperatures (80–110°C) to enhance cross-coupling efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol yields >85% purity. Contamination risks arise from residual palladium; ICP-MS analysis is recommended for validation .

Structural Characterization

Q. Q2. How can discrepancies between experimental crystallographic data and computational models for this compound be resolved?

Methodological Answer: Discrepancies often arise from dynamic disorder or solvent inclusion in crystal lattices. To address this:

  • Data collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Employ SHELXL for small-molecule refinement, applying restraints for anisotropic displacement parameters. Compare with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) .
  • Validation : Check for hydrogen bonding patterns (e.g., O–H⋯O interactions in benzoic acid dimers) using Mercury software. Discrepancies >0.05 Å in bond lengths warrant re-examination of crystallization conditions .

Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

Methodological Answer:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination over 48–72 hours. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis (Annexin V/PI staining) .
  • Target identification : Perform molecular docking against tyrosine kinases (e.g., EGFR) using AutoDock Vina. Validate with surface plasmon resonance (SPR) to measure binding affinity (KD values) .
  • Metabolic stability : Assess hepatic microsomal stability (human/rat) using LC-MS/MS to quantify parent compound degradation over 60 minutes .

Advanced Mechanistic Studies

Q. Q4. How can substituent effects on the electrophilic aromatic substitution (EAS) reactivity of this compound be systematically studied?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups at the 4-position. Monitor reaction rates in nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) .
  • Kinetic analysis : Use UV-Vis spectroscopy to track intermediate formation (e.g., σ-complexes) at λ = 300–400 nm. Compare Hammett substituent constants (σ⁺) to correlate reactivity .
  • Computational modeling : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .

Data Contradiction Analysis

Q. Q5. How should researchers address conflicting NMR data between synthesized batches of this compound?

Methodological Answer:

  • Batch comparison : Acquire ¹H/¹³C NMR spectra (400 MHz, DMSO-d₆) for all batches. Check for solvent impurities (e.g., residual DMF) and spinning sidebands .
  • Advanced techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the methoxy group (-OCH₃) should show correlations to adjacent aromatic protons .
  • Isotopic labeling : Synthesize a ¹³C-labeled derivative to confirm assignments. Discrepancies may indicate rotameric forms or polymorphism .

Stability and Degradation

Q. Q6. What protocols ensure the long-term stability of this compound under storage?

Methodological Answer:

  • Storage conditions : Store in amber vials at –20°C under argon to prevent oxidation. Avoid aqueous environments to minimize hydrolysis of the methoxy group .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase). Monitor for degradation products (e.g., demethylation to phenolic derivatives) .
  • Light sensitivity : Perform UV irradiation tests (254 nm, 24 hours) and quantify photodegradation using LC-MS .

Advanced Analytical Techniques

Q. Q7. Which hyphenated techniques are optimal for quantifying trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Use a Q-TOF mass spectrometer with ESI+ ionization to detect impurities at ppm levels. Target ions: [M+H]⁺ = 277.03 m/z .
  • GC-MS : For volatile byproducts (e.g., chlorinated solvents), employ a DB-5 column and EI ionization. Compare with NIST library spectra .
  • Elemental analysis : Validate purity (>98%) by measuring C, H, N, and Cl content. Deviations >0.3% indicate contamination .

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